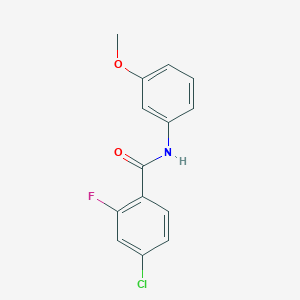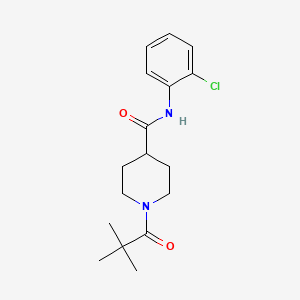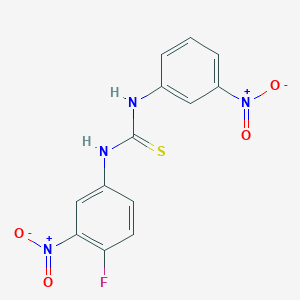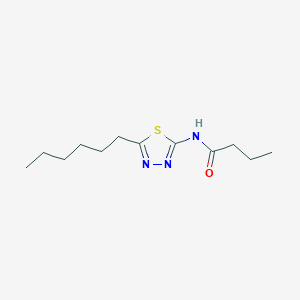
4-chloro-2-fluoro-N-(3-methoxyphenyl)benzamide
Übersicht
Beschreibung
4-chloro-2-fluoro-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H11ClFNO2 and its molecular weight is 279.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.0462344 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostics
4-Chloro-2-fluoro-N-(3-methoxyphenyl)benzamide, due to its structural affinity, can serve as a molecular probe in imaging techniques such as positron emission tomography (PET). For example, compounds structurally related to this compound, like 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been used as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These probes are utilized in PET to quantify 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease, subjects with mild cognitive impairment, and controls. This application is crucial for understanding the pathophysiology of neurological disorders and developing targeted treatments (Kepe et al., 2006).
Synthesis and Chemical Properties
The compound's unique structural features also make it relevant in chemical synthesis and the study of chemical properties. For instance, derivatives of benzamide, which share a similar core structure with this compound, have been synthesized and characterized to explore their spectroscopic properties and antipathogenic activity. These studies contribute to the development of new antimicrobial agents and enhance our understanding of structure-activity relationships in medicinal chemistry (Limban et al., 2011).
Drug Development and Pharmacology
Compounds related to this compound have potential applications in drug development, particularly as inhibitors or modulators of specific biological targets. For example, gefitinib synthesis involves intermediates that resemble the structure of this compound, highlighting its relevance in the synthesis of targeted cancer therapies (Jin et al., 2005).
Material Science
In material science, the structural motifs similar to this compound are found in the synthesis of electroactive and electrochromic materials. For instance, electroactive polyamides containing bis(diphenylamino)-fluorene units, which can be structurally related to this compound, exhibit outstanding thermal stability and reversible electrochromic characteristics. These materials are promising for applications in smart windows, displays, and energy storage devices (Sun et al., 2016).
Wirkmechanismus
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a drug’s stability and how it interacts with its target. Additionally, the physiological environment within the body, including factors like enzymatic activity and presence of transport proteins, can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its overall efficacy .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-chloro-2-fluoro-N-(3-methoxyphenyl)benzamide are yet to be fully elucidated. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro, fluoro, and methoxyphenyl groups in its structure .
Cellular Effects
It is plausible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Future studies could investigate the enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-6-5-9(15)7-13(12)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXNCFIXFDQTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4568860.png)
![N-(2-fluorophenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4568873.png)
![N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide](/img/structure/B4568874.png)
![5-({[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B4568888.png)
![2-(methylthio)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4568891.png)
![1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE](/img/structure/B4568893.png)

![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4568928.png)

![6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B4568933.png)

![4-{[(4-CHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4568945.png)
![5-bromo-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4568956.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4568963.png)
